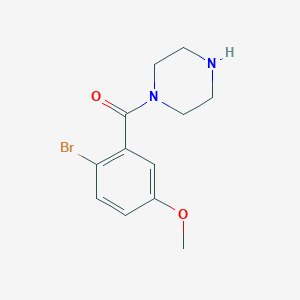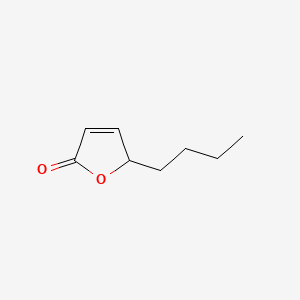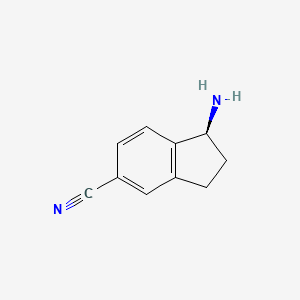
(S)-1-Amino-2,3-dihydro-1H-indene-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-Amino-2,3-dihydro-1H-indene-5-carbonitrile is a chiral organic compound with a unique structure that includes an indene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Amino-2,3-dihydro-1H-indene-5-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indene backbone.
Amination: Introduction of the amino group at the 1-position of the indene ring.
Cyanation: Introduction of the cyano group at the 5-position.
The reaction conditions often involve the use of catalysts and specific reagents to ensure the chirality of the compound is maintained. For example, chiral catalysts or chiral auxiliaries may be used to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors and other advanced chemical engineering techniques to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-Amino-2,3-dihydro-1H-indene-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can lead to the formation of imines, while reduction of the cyano group can yield primary amines.
Aplicaciones Científicas De Investigación
(S)-1-Amino-2,3-dihydro-1H-indene-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-1-Amino-2,3-dihydro-1H-indene-5-carbonitrile involves its interaction with specific molecular targets. The amino and cyano groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
®-1-Amino-2,3-dihydro-1H-indene-5-carbonitrile: The enantiomer of the compound with different stereochemistry.
1-Amino-2,3-dihydro-1H-indene-5-carbonitrile: The racemic mixture of both enantiomers.
1-Aminoindane: A simpler analog without the cyano group.
Uniqueness
(S)-1-Amino-2,3-dihydro-1H-indene-5-carbonitrile is unique due to its specific chiral configuration and the presence of both amino and cyano functional groups. This combination of features makes it particularly valuable in asymmetric synthesis and as a potential drug candidate.
Propiedades
Fórmula molecular |
C10H10N2 |
|---|---|
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
(1S)-1-amino-2,3-dihydro-1H-indene-5-carbonitrile |
InChI |
InChI=1S/C10H10N2/c11-6-7-1-3-9-8(5-7)2-4-10(9)12/h1,3,5,10H,2,4,12H2/t10-/m0/s1 |
Clave InChI |
QNZWGKXBLSVMLQ-JTQLQIEISA-N |
SMILES isomérico |
C1CC2=C([C@H]1N)C=CC(=C2)C#N |
SMILES canónico |
C1CC2=C(C1N)C=CC(=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


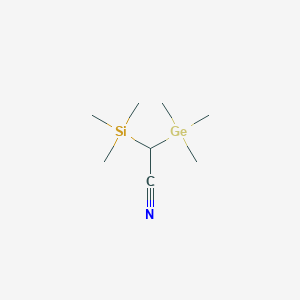

![[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol](/img/structure/B14067666.png)
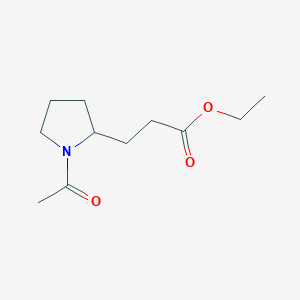
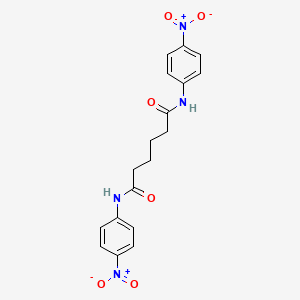


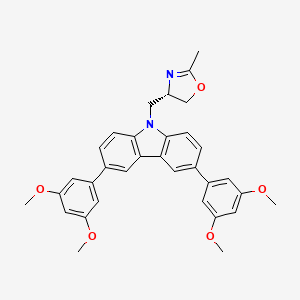
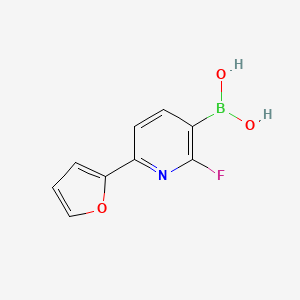
![2-Pyrrolidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]-, (2S)-](/img/structure/B14067694.png)

![Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl-](/img/structure/B14067706.png)
